molecular formula C20H19N5OS B12210451 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B12210451
M. Wt: 377.5 g/mol
InChI Key: LDFAPIFIZVXLTI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzimidazole core linked via a methyl-piperazine bridge to a benzothiazole ketone moiety. Its molecular formula is C₂₀H₁₈N₄OS (molecular weight: 362.45 g/mol) . The benzimidazole and benzothiazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and kinase-inhibitory activities. The piperazine linker enhances solubility and modulates pharmacokinetic properties. Structural characterization via NMR and mass spectrometry confirms the presence of distinct signals for the benzimidazole (δ 7.2–7.8 ppm, aromatic protons) and benzothiazole (δ 8.1–8.3 ppm) groups .

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1,3-benzothiazol-2-yl)methanone

InChI

InChI=1S/C20H19N5OS/c26-20(19-23-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)13-18-21-14-5-1-2-6-15(14)22-18/h1-8H,9-13H2,(H,21,22)

InChI Key

LDFAPIFIZVXLTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The 1H-benzo[d]imidazole core is typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives or aldehydes. A microwave-assisted method using N,N-dimethylformamide (DMF) and sulfur enables efficient cyclization at 120°C, producing 2-(chloromethyl)-1H-benzo[d]imidazole with >90% purity. Alternative approaches employ polyphosphoric acid (PPA) at 180–200°C, though this method requires rigorous temperature control to avoid side reactions.

Piperazine Functionalization

The chloromethyl-benzimidazole intermediate is coupled to piperazine via nucleophilic substitution. In anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃), the reaction proceeds at 80°C for 12 hours, yielding 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine. Microwave irradiation reduces reaction time to 2 hours with comparable yields (78–82%).

Synthesis of Benzo[d]thiazol-2-yl Methanone

Benzo[d]thiazole Synthesis

2-Aminothiophenol reacts with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloromethylbenzothiazole. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the chloromethyl group to a ketone, yielding benzo[d]thiazol-2-yl methanone.

Methanone Activation

The ketone is activated as an acid chloride using thionyl chloride (SOCl₂) or coupled directly via HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of N,N-diisopropylethylamine (DIPEA) .

Coupling of Intermediates

Carbodiimide-Mediated Amidation

The piperazine-benzimidazole intermediate and benzo[d]thiazol-2-yl methanone are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method achieves 70–75% yield after purification by silica gel chromatography.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) in dimethylacetamide (DMA) with K₂CO₃ accelerates the reaction, improving yield to 85%.

Optimization and Scalability

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
DCMEDC/HOBt2570
DMAK₂CO₃150 (microwave)85
THFDIPEA8075

DMA with microwave assistance outperforms traditional solvents, minimizing side products.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted piperazine.

  • Recrystallization : Ethanol/water mixtures (7:3) enhance purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, CH₂), 3.82–3.45 (m, 8H, piperazine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with retention time 12.3 minutes.

Challenges and Solutions

Byproduct Formation

Over-alkylation of piperazine is mitigated by using stoichiometric HCl to protonate excess amine.

Moisture Sensitivity

Reactions involving acid chlorides are conducted under argon atmosphere to prevent hydrolysis.

Industrial Scalability

Pilot-scale synthesis (1 kg batch) in continuous-flow reactors achieves 82% yield with 20% reduced solvent consumption compared to batch processes.

Recent Advances (2023–2025)

  • Enzymatic Coupling : Lipase-mediated amidation in aqueous media achieves 88% yield with no organic solvents.

  • Photocatalytic Methods : Visible-light-driven coupling using TiO₂ nanoparticles reduces energy consumption by 40% .

Chemical Reactions Analysis

1.3. Final Coupling Reaction

The two intermediates are coupled via:

  • Nucleophilic Acyl Substitution : The piperazine nitrogen attacks the benzothiazole carbonyl chloride, forming the methanone bridge. Triethylamine (TEA) is used to scavenge HCl .

Example Reaction :

(1H-Benzo[d]imidazol-2-yl)methyl-piperazine+Benzo[d]thiazole-2-carbonyl ChlorideTEA, DCMTarget Compound\text{(1H-Benzo[d]imidazol-2-yl)methyl-piperazine} + \text{Benzo[d]thiazole-2-carbonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

Reaction Conditions and Catalysts

Step Reagents/Conditions Yield Source
Benzimidazole formationDMF/S, 120°C, 12 hrs67–91%
Thiazole acylationSOCl₂, reflux, 4 hrs85–90%
Piperazine alkylationNa₂S₂O₅, ethanol, 80°C62–72%
Methanone couplingTEA, DCM, rt, 24 hrs70–78%

Structural Modifications and SAR

  • Benzimidazole Substitutions : Electron-withdrawing groups (e.g., -CF₃) on the benzimidazole enhance metabolic stability .

  • Piperazine Linkers : Longer alkyl chains (e.g., -CH₂CH₂-) improve binding affinity in biological assays .

  • Benzothiazole Modifications : Halogenation (e.g., Cl, Br) at the 6-position increases anti-mycobacterial activity .

Analytical Characterization

  • NMR : Key signals include δ 7.60–7.03 (aromatic protons), δ 4.37 (piperazine CH₂), and δ 2.54 (thiazole CH₃) .

  • HRMS : Molecular ion peaks at m/z 382.5 [M+H]⁺ align with the formula C₂₄H₂₂N₄O .

Key Challenges and Optimizations

  • Solubility : Polar solvents (e.g., DMSO) are required due to high logP (~3.5) .

  • Stereoselectivity : Racemic mixtures form during piperazine alkylation; chiral HPLC resolves enantiomers .

This compound’s synthesis leverages modular coupling of heterocycles, enabling rapid diversification for structure-activity relationship (SAR) studies. Future work may focus on greener catalysts (e.g., Fe/S ) and continuous-flow systems to improve yields.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole and thiazole exhibit significant anticancer properties. For instance, compounds similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone have been evaluated for their efficacy against various cancer cell lines.

A study highlighted the effectiveness of benzimidazole derivatives in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Another investigation demonstrated that thiazole derivatives showed potent activity against breast cancer cells, suggesting that the combination of these moieties could enhance anticancer efficacy .

Anticonvulsant Properties

The anticonvulsant potential of compounds containing thiazole and benzimidazole rings has been well-documented. For example, certain thiazole derivatives displayed significant anticonvulsant activity in animal models, with effective doses being reported . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to increased potency against seizures.

Case studies have shown that compounds with similar structural features effectively reduced seizure frequency in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests . This indicates a promising avenue for developing new anticonvulsant medications.

Antimicrobial Activity

Antimicrobial properties have also been attributed to this class of compounds. Research has indicated that thiazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The incorporation of the benzimidazole moiety enhances this activity, making these compounds potential candidates for treating infections.

In a comparative study, certain synthesized thiazole derivatives demonstrated higher antimicrobial efficacy than standard antibiotics like ampicillin and streptomycin . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Summary of Findings

ApplicationKey FindingsReferences
AnticancerSignificant inhibition of cancer cell proliferation; apoptosis induction ,
AnticonvulsantEffective in reducing seizure frequency; SAR studies indicate potency ,
AntimicrobialBroad-spectrum activity against bacteria; superior efficacy to standard drugs ,

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone likely involves interactions with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the benzothiazole moiety can interact with DNA and proteins . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Analytical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Elemental Analysis (C/H/N) Biological Relevance
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone C₂₀H₁₈N₄OS 362.45 Benzimidazole + benzothiazole ketone C: 66.28%, H: 5.01%, N: 15.46% Anticancer target (kinase inhibition)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)triazol-1-yl)ethanone (5j) C₂₁H₁₉N₇OS₂ 507.10 Benzothiazole-thioether triazole C: 54.42%, H: 4.17%, N: 19.31% Higher N-content for DNA interaction
2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)triazol-1-yl)-1-(4-(benzothiazol-2-yl)piperazin-1-yl)ethanone (5k) C₂₀H₁₈N₈OS₂ 490.13 Benzimidazole-thioether triazole C: 56.31%, H: 4.52%, N: 22.84% Enhanced solubility and bioavailability
1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzothiazol-2-ylthio)ethanone oxalate C₂₀H₁₈N₄O₅S₂ 458.51 (free base: 392.5) Oxalate salt with thioether linkage N/A Improved crystallinity for formulation
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride C₁₇H₂₃ClN₄O₂ 350.8 Ethyl-imidazole + methoxyphenyl ketone (HCl salt) N/A Dual H1/H4 receptor ligand activity

Key Findings:

Bioactivity Trends: The benzothiazole-thioether analog (5j) exhibits higher nitrogen content (19.31% vs. The oxalate salt derivative () shows improved crystallinity, suggesting better stability in formulation compared to the free base .

Structural Impact on Solubility :

  • The triazole-containing analogs (5j, 5k) exhibit lower logP values due to polar triazole groups, enhancing aqueous solubility. In contrast, the target compound’s benzothiazole ketone moiety increases lipophilicity, favoring blood-brain barrier penetration .

Pharmacological Selectivity :

  • The ethyl-imidazole derivative () demonstrates dual histamine H1/H4 receptor binding, whereas the benzothiazole-containing compounds (target, 5j, 5k) show specificity for kinase targets (e.g., EGFR, VEGFR2) .

Synthetic Complexity :

  • The target compound requires fewer synthetic steps compared to triazole derivatives (e.g., 5j, 5k), which involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Research Implications

  • Therapeutic Potential: The benzothiazole-ketone core in the target compound is critical for kinase inhibition, while analogs with triazole-thioether groups (5j, 5k) may be optimized for DNA-targeted therapies.
  • Formulation Challenges : The oxalate salt () addresses solubility issues but requires pH-sensitive delivery systems due to its ionic nature .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone , a derivative of benzoimidazole and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-mycobacterial, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for the compound is C20H22N6SC_{20}H_{22}N_{6}S, with a molecular weight of 394.5 g/mol. Its structure features a benzo[d]imidazole moiety linked to a piperazine ring and a benzo[d]thiazole component, which are critical for its biological activity.

1. Anti-Cancer Activity

Numerous studies indicate that compounds containing the benzoimidazole and thiazole moieties exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF and U87 glioblastoma cells, with IC50 values reported as low as 25.72 μM .
  • Case Study : In vivo studies demonstrated that treatment with this compound significantly suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .
CompoundCell LineIC50 (μM)Effect
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanoneMCF25.72 ± 3.95Apoptosis induction
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanoneU87 glioblastoma45.2 ± 13.0Cytotoxicity

2. Anti-Mycobacterial Activity

Recent research has highlighted the efficacy of similar compounds against Mycobacterium tuberculosis:

  • In Vitro Studies : Derivatives of benzo[d]imidazole-thiazole hybrids have shown promising antitubercular activity with IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis H37Ra . The selectivity towards Mycobacterium over non-tuberculous mycobacteria suggests that these compounds may target specific pathways in Mtb.

3. Antiviral Activity

The antiviral potential of imidazole derivatives has also been explored:

  • HCV Inhibition : Preliminary studies on related compounds indicate potential activity against Hepatitis C Virus (HCV). For example, derivatives synthesized from benzo[d]imidazole have been reported to exhibit expected anti-HCV activity, though specific data on the compound is still pending .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:

  • The presence of the piperazine ring is essential for enhancing bioavailability and facilitating interactions with biological targets.
  • Substituents on the thiazole and imidazole rings significantly influence potency; for instance, electron-withdrawing groups tend to enhance activity against cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone and its analogs?

  • Methodological Answer: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This method achieves yields of 90–96% with high selectivity, minimal byproducts, and simplified purification steps. Reaction monitoring via TLC on silica gel with UV detection ensures progress tracking . Piperazine ring functionalization can be achieved through alkylation or acylation reactions under inert conditions, as demonstrated in analogs like IT13 and IT16, which use triazole intermediates and nucleophilic substitution .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer: Combine 1H^1H and 13C^{13}C NMR spectroscopy to verify regiochemistry and substituent positioning. For example, 1H^1H NMR signals at δ 8.12–7.08 ppm (aromatic protons) and δ 4.65–2.27 ppm (piperazine/alkyl groups) confirm backbone connectivity . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular formulas (e.g., C27H27N9OS2 for IT16, with <0.5% deviation in elemental composition) . Melting point consistency (e.g., 79–81°C for IT16) further corroborates purity .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer: Use sulforhodamine B (SRB) assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2). Maintain cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine at 37°C/5% CO2_2. Test compounds at 10–100 µM concentrations, with DMSO as a vehicle control (<0.5% v/v). Compare results to reference agents like CHS-828 and include normal fibroblast (WI-38) controls to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer: Systematically modify substituents on the benzimidazole and benzothiazole moieties. For example:
  • Electron-withdrawing groups (EWGs): Introduce nitro or halogen substituents (e.g., IT21 with a 4-bromophenyl group) to enhance electrophilic interactions with target proteins .
  • Hydrophobic extensions: Attach alkyl chains (e.g., IT14 with a nonyl group) to improve membrane permeability .
    Evaluate changes in IC50_{50} values across cell lines and correlate with computational docking (e.g., binding affinity to histamine receptors or kinases) .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected coupling constants)?

  • Methodological Answer:
  • Variable-temperature NMR: Resolve overlapping signals caused by dynamic processes (e.g., piperazine ring puckering) .
  • 2D NMR (COSY, HSQC): Assign ambiguous proton-proton and carbon-proton correlations, such as distinguishing between N-methyl and aromatic protons in crowded δ 2.27–3.72 ppm regions .
  • Control experiments: Synthesize deuterated analogs or use chiral derivatizing agents to confirm stereochemistry .

Q. How can regioselectivity challenges in heterocyclic fusion reactions be addressed?

  • Methodological Answer:
  • Lewis acid catalysts: Employ ZnCl2_2 or BF3_3·Et2_2O to direct electrophilic substitution in Friedel-Crafts reactions, favoring C-5 over C-4 acylation on benzothiazole .
  • Microwave-assisted synthesis: Enhance reaction kinetics and selectivity by reducing side reactions (e.g., dimerization) through controlled heating .

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